molecular formula C10H9N5O B15468567 5-Nitroso-2-phenyl-4,6-pyrimidinediamine CAS No. 56472-04-9

5-Nitroso-2-phenyl-4,6-pyrimidinediamine

Cat. No.: B15468567
CAS No.: 56472-04-9
M. Wt: 215.21 g/mol
InChI Key: BECPHSCHRNDJSB-UHFFFAOYSA-N
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Description

5-Nitroso-2-phenyl-4,6-pyrimidinediamine is a pyrimidine derivative characterized by a nitroso (-NO) group at position 5, a phenyl substituent at position 2, and amino (-NH₂) groups at positions 4 and 4. Its structure imparts unique reactivity, particularly due to the electron-withdrawing nitroso group, which influences both stability and biological activity .

Properties

CAS No.

56472-04-9

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

5-nitroso-2-phenylpyrimidine-4,6-diamine

InChI

InChI=1S/C10H9N5O/c11-8-7(15-16)9(12)14-10(13-8)6-4-2-1-3-5-6/h1-5H,(H4,11,12,13,14)

InChI Key

BECPHSCHRNDJSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)N=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications References
5-Nitroso-2-phenyl-4,6-pyrimidinediamine C₁₀H₁₀N₆O -NO (5), -Ph (2), -NH₂ (4,6) Research focus on stability and synthetic intermediates; potential genotoxicity concerns
5-Nitroso-2,4,6-triaminopyrimidine (Triamterene EP Impurity A) C₄H₆N₆O -NO (5), -NH₂ (2,4,6) Known impurity in diuretic drugs; higher aqueous solubility due to additional amino group; monitored for genotoxic risk
6-Amino-5-(4-methoxybenzyl)-2-phenyl-4-pyrimidinylamine C₁₈H₁₈N₄O -NH₂ (4,6), -CH₂(4-MeOPh) (5), -Ph (2) Higher lipophilicity from methoxybenzyl group; used in kinase inhibitor research; melting point: 181–183°C
2-Methyl-4,6-dichloro-5-aminopyrimidine C₅H₆Cl₂N₄ -Cl (4,6), -NH₂ (5), -CH₃ (2) Intermediate in antihypertensive drug synthesis (e.g., moxonidine); halogen substituents enhance electrophilicity

Key Differences and Implications

Nitroso Group: All nitroso-containing analogues (e.g., Triamterene EP Impurity A) share instability under acidic or reducing conditions, often decomposing to form reactive intermediates. This contrasts with non-nitroso derivatives like 2-methyl-4,6-dichloro-5-aminopyrimidine, which exhibit greater stability .

Genotoxicity: Nitroso derivatives are associated with endogenous formation of carcinogenic N-nitroso compounds, necessitating stringent impurity control in pharmaceuticals. Triamterene EP Impurity A, for example, is regulated at ppm levels in diuretics .

Synthetic Utility: Chloro-substituted analogues (e.g., 2-methyl-4,6-dichloro-5-aminopyrimidine) serve as electrophilic intermediates in drug synthesis, whereas nitroso derivatives are more often byproducts or research targets due to their reactive nature .

Q & A

Q. What are the optimal synthetic routes for 5-Nitroso-2-phenyl-4,6-pyrimidinediamine, and how can purity be maximized?

Methodological Answer: Synthesis typically involves multi-step reactions, including nitrosation and nucleophilic substitution. Key steps include:

  • Controlled Nitrosation: Use sodium nitrite in acidic conditions (e.g., HCl) at 0–5°C to avoid over-nitrosation.
  • Purification: Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
  • Batch Reactors: Industrial-scale synthesis employs batch reactors with precise temperature control to optimize yield (reported up to 75% in pilot studies) .

Table 1: Comparison of Synthetic Conditions

ParameterLab-Scale (mg)Pilot-Scale (kg)
Temperature (°C)0–50–5
Reaction Time (h)4–66–8
Yield (%)60–7070–75
Purity Post-Purification≥95%≥98%

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer: Characterization requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 6.5–7.0 ppm (amine protons).
    • ¹³C NMR: Signals for nitroso (C-NO) groups appear at ~150 ppm .
  • X-ray Crystallography: Resolves bond lengths (e.g., N-N bond in nitroso group: ~1.25 Å) and confirms spatial arrangement .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 248.2 (C₁₀H₈N₆O) .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence the bioactivity of this compound analogs?

Methodological Answer: Substituents alter electronic and steric properties, impacting biological interactions:

  • Electron-Withdrawing Groups (e.g., -NO₂, -F): Enhance electrophilicity, increasing enzyme inhibition (e.g., IC₅₀ reduced by 40% with fluorine substitution) .
  • Bulkier Groups (e.g., pyrrolidin-1-yl): Reduce membrane permeability but improve target specificity (e.g., 2-fold selectivity in kinase assays) .

Table 2: Substituent Effects on Enzyme Inhibition

SubstituentIC₅₀ (μM)Selectivity Index
-H (Parent)12.51.0
-F7.41.2
-NO₂5.80.8
-Pyrrolidin-1-yl9.12.3

Q. How should researchers address contradictions in experimental data for this compound (e.g., inconsistent bioactivity results)?

Methodological Answer: Use Design of Experiments (DOE) to isolate variables:

  • Factor Screening: Test variables (e.g., pH, solvent polarity) using a Plackett-Burman design to identify critical factors .
  • Response Surface Methodology (RSM): Optimize conditions (e.g., solvent ratio, temperature) to reconcile conflicting data .
  • Validation: Repeat assays with orthogonal methods (e.g., fluorescence polarization vs. calorimetry) .

Q. What computational methods predict the interaction mechanisms between this compound and biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Predict binding poses in enzyme active sites (e.g., RMSD < 2.0 Å for nitroso group interactions) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate electron transfer during nitroso-mediated enzyme inhibition .
  • Machine Learning: Train models on pyrimidine derivative datasets to prioritize synthesis targets (e.g., random forest classifiers for bioavailability prediction) .

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